5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol

Description

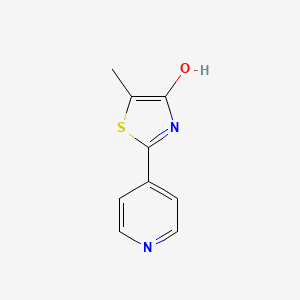

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-pyridin-4-yl-1,3-thiazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-6-8(12)11-9(13-6)7-2-4-10-5-3-7/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALKTPOWWUCIKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377064 | |

| Record name | 5-Methyl-2-(pyridin-4-yl)-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70547-50-1 | |

| Record name | 5-Methyl-2-(pyridin-4-yl)-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Thiazole and Pyridine Heterocycles in Contemporary Chemical Research

Thiazole (B1198619) and pyridine (B92270) rings are ubiquitous in both natural and synthetic compounds, playing a pivotal role in numerous areas of chemical research. bohrium.comnih.govnih.govresearchgate.net Their prevalence stems from their unique electronic properties and their ability to engage in various non-covalent interactions, making them privileged structures in drug discovery and materials science. nih.govresearchgate.net

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a core component of many biologically active molecules. semanticscholar.orgijarsct.co.in It is found in natural products like vitamin B1 (thiamine) and is a key structural motif in a wide array of pharmaceuticals. nih.govsemanticscholar.org The versatility of the thiazole nucleus allows for the development of compounds with a broad spectrum of therapeutic applications, including antimicrobial, antiretroviral, and antifungal agents. nih.govijarsct.co.in The development of synthetic methodologies, most notably the Hantzsch thiazole synthesis, has been instrumental in the exploration of thiazole chemistry, allowing for the creation of diverse derivatives. bepls.comnih.govtandfonline.comtandfonline.com

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is another cornerstone of medicinal chemistry. nih.govenpress-publisher.com Its ability to act as a hydrogen bond acceptor and its polar nature contribute to the pharmacokinetic properties of many drugs, enhancing solubility and bioavailability. enpress-publisher.com The pyridine scaffold is present in a vast number of pharmaceuticals with applications ranging from anticancer and antiviral to anti-inflammatory and cardiovascular treatments. nih.govresearchgate.net The continuous development of synthetic methods for pyridine functionalization underscores its enduring importance in the quest for new therapeutic agents. enpress-publisher.com

The combination of these two heterocyclic systems into a single molecule, as seen in 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol, creates a hybrid structure with the potential for synergistic or novel properties. The study of such hybrid molecules is a growing area of research, with the aim of developing compounds with enhanced biological activity or unique material characteristics. nih.govnih.govarabjchem.org

Significance of the 1,3 Thiazol 4 Ol Scaffold in Chemical Synthesis and Theoretical Chemistry

The 1,3-thiazol-4-ol core, also known as 4-hydroxythiazole, is a significant scaffold in organic synthesis and theoretical chemistry. The presence of the hydroxyl group introduces a reactive site and the potential for tautomerism, influencing the molecule's chemical behavior and interaction with biological targets.

From a synthetic perspective, the 1,3-thiazol-4-ol moiety can serve as a versatile intermediate for the synthesis of more complex molecules. The hydroxyl group can be functionalized to introduce a variety of substituents, allowing for the systematic exploration of structure-activity relationships. ekb.eg The synthesis of the thiazole (B1198619) ring itself is often achieved through well-established methods like the Hantzsch synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound. bepls.comnih.govtandfonline.comtandfonline.com

In the realm of theoretical chemistry, the electronic properties of the 1,3-thiazol-4-ol scaffold are of considerable interest. Computational studies, such as those employing Density Functional Theory (DFT), can provide insights into the molecule's geometry, electronic distribution, and reactivity. nih.govresearchgate.netresearchgate.net These theoretical investigations help in understanding the relationship between the structure of thiazole derivatives and their observed properties, guiding the design of new compounds with desired characteristics. nih.govresearchgate.net The aromaticity of the thiazole ring, influenced by the substituents, plays a crucial role in its stability and reactivity. nih.govanalis.com.my

Advanced Spectroscopic Characterization of 5 Methyl 2 4 Pyridinyl 1,3 Thiazol 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering precise information about the chemical environment of individual atoms. For 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment. ipb.pt

While specific experimental data for this compound is not extensively published, the expected ¹H and ¹³C NMR spectral features can be predicted based on the analysis of its constituent fragments and related heterocyclic systems. researchgate.netrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl, pyridine (B92270), and hydroxyl protons. The protons on the 4-substituted pyridine ring typically present a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region (δ 7.0-9.0 ppm). chemicalbook.com The protons ortho to the nitrogen atom (H-2', H-6') are expected to be the most deshielded and appear further downfield, while the protons meta to the nitrogen (H-3', H-5') would appear at a slightly higher field. The methyl group protons (CH₃) attached to the thiazole (B1198619) ring would likely appear as a singlet in the upfield region (δ 2.0-3.0 ppm). nih.gov The hydroxyl proton (-OH) signal is expected to be a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms in the molecule. The carbon atoms of the pyridine and thiazole rings are expected to resonate in the aromatic/heteroaromatic region (δ 110-170 ppm). oregonstate.edu The C4-OH and C2 carbons of the thiazole ring, being attached to heteroatoms, would be significantly deshielded. mdpi.com Similarly, the C2' and C6' carbons of the pyridine ring adjacent to the nitrogen atom will appear at a lower field than the C3' and C5' carbons. The C4' carbon, where the thiazole is attached, will also have a characteristic chemical shift. The methyl carbon (C-CH₃) is expected to appear at the highest field (δ 10-20 ppm).

Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | 2.0 - 3.0 (singlet) | 10 - 20 |

| OH | Variable (broad singlet) | - |

| Thiazole C2 | - | 160 - 170 |

| Thiazole C4 | - | 155 - 165 |

| Thiazole C5 | - | 120 - 130 |

| Pyridine H2'/H6' | 8.5 - 9.0 (doublet) | 148 - 152 |

| Pyridine H3'/H5' | 7.5 - 8.0 (doublet) | 120 - 125 |

Note: The table presents expected chemical shift ranges based on general principles and data from analogous structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. rsc.orgnih.govyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A clear cross-peak between the downfield and upfield doublets of the pyridine ring would confirm their ortho relationship (H2'/H3' and H5'/H6'). The absence of other correlations would support the assignment of the methyl and hydroxyl protons as singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link the proton signals to their corresponding carbon signals, for instance, the methyl protons to the methyl carbon and the pyridine protons (H2'/H6' and H3'/H5') to their respective carbons (C2'/C6' and C3'/C5').

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing the connectivity between the different parts of the molecule by showing correlations between protons and carbons separated by two or three bonds. Key expected correlations would include:

A correlation from the pyridine H3'/H5' protons to the thiazole C2 carbon, confirming the link between the two rings.

Correlations from the methyl protons to the thiazole C5 and C4 carbons, confirming the position of the methyl group.

Correlations from the pyridine protons to other carbons within the pyridine ring, confirming their assignments.

Solid-State NMR (ssNMR) spectroscopy provides valuable information on the structure, conformation, and dynamics of molecules in the solid phase. This technique is particularly useful for compounds that are poorly soluble or for studying phenomena like polymorphism, where a compound can exist in different crystalline forms. nih.gov

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR could be employed to obtain a high-resolution spectrum of the solid material. The chemical shifts observed in the ssNMR spectrum can differ from those in solution due to crystal packing effects, conformational differences, and the presence of intermolecular interactions like hydrogen bonding. nih.gov Furthermore, advanced ssNMR techniques, such as those exploiting ¹³C-¹⁴N dipolar couplings, can serve as an "attached nitrogen test" to unambiguously identify carbon atoms directly bonded to nitrogen, which would be highly effective in confirming the assignments of the thiazole and pyridine ring carbons. iastate.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are highly effective for identifying functional groups and studying intermolecular interactions. elixirpublishers.com

The IR and Raman spectra of this compound would be characterized by vibrations originating from the pyridine ring, the thiazole ring, and the methyl and hydroxyl substituents.

Pyridine Ring Vibrations: The pyridine ring exhibits characteristic C=C and C=N stretching vibrations in the 1600-1430 cm⁻¹ region. elixirpublishers.compw.edu.pl Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

Thiazole Ring Vibrations: The thiazole ring also has a set of characteristic skeletal stretching vibrations, often overlapping with the pyridine signals in the 1650-1300 cm⁻¹ range. cdnsciencepub.comcdnsciencepub.com The C=N stretching within the thiazole ring is a key feature.

Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3500 - 3200 (Broad) |

| Aromatic C-H (Pyridine) | Stretching | 3100 - 3000 |

| Aliphatic C-H (Methyl) | Stretching | 3000 - 2850 |

| C=N (Pyridine & Thiazole) | Ring Stretching | 1620 - 1550 |

| C=C (Pyridine & Thiazole) | Ring Stretching | 1500 - 1400 |

| C-N (Pyridine & Thiazole) | Stretching | 1380 - 1260 |

| C-O | Stretching | 1300 - 1200 |

Note: This table provides expected frequency ranges. The exact position and intensity of the bands can be influenced by the solid-state environment and intermolecular interactions.

IR spectroscopy is particularly sensitive to hydrogen bonding. The presence of a strong, broad absorption band for the O-H stretch in the 3500–3200 cm⁻¹ region in the solid-state IR spectrum of this compound would be strong evidence for intermolecular hydrogen bonding. This bonding could occur between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule, forming chains or networks in the crystal lattice.

The position and shape of this O-H band can provide clues about the strength of the hydrogen bond; stronger bonds typically result in broader bands at lower frequencies. Changes in the pyridine ring vibrational frequencies upon complexation or hydrogen bond formation can also be observed, further confirming the interaction. tandfonline.comeie.gr

Electronic Absorption and Emission Spectroscopy: Photophysical Properties

The photophysical properties of this compound are dictated by the electronic structure arising from the interplay between the electron-rich thiazole ring and the electron-deficient pyridine ring. These properties are critical for understanding the molecule's behavior upon interaction with light.

Analysis of Electronic Transitions and Absorption Maxima

The electronic absorption spectrum of molecules like this compound is characterized by transitions between different electronic energy levels. The primary transitions observed in the ultraviolet-visible (UV-Vis) region for heterocyclic aromatic compounds are π→π* (pi to pi-star) and n→π* (non-bonding to pi-star) transitions. Studies on the parent thiazole ring show that its absorption spectrum is dominated by intense π→π* transitions, with weaker n→π* transitions also present researchgate.net. The presence of the pyridinyl substituent and the hydroxyl and methyl groups on the thiazole ring modifies the energy levels of the molecular orbitals, thus influencing the absorption maxima (λmax).

While specific high-resolution spectral data for this compound is not extensively published, data from structurally related compounds can provide insight into its expected absorption characteristics. For instance, a derivative, N-[2-(4-Bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide, exhibits absorption maxima at 203.0, 220.6, and 262.0 nm nih.gov. Another similar compound, 2-(2-pyridyl)-4-methyl-Thiazole-5-carboxylic acid, shows a λmax at 316 nm caymanchem.com. These findings suggest that the electronic absorption of the target compound likely occurs in the UV-A and UV-B regions, corresponding to the excitation of electrons within the conjugated π-system.

| Related Compound | Absorption Maxima (λmax) | Reference |

|---|---|---|

| N-[2-(4-Bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide | 203.0 nm, 220.6 nm, 262.0 nm | nih.gov |

| 2-(2-pyridyl)-4-methyl-Thiazole-5-carboxylic acid | 316 nm | caymanchem.com |

Fluorescence and Phosphorescence Behavior Studies

Upon absorption of photons, an excited molecule can relax to its ground state through radiative pathways, namely fluorescence (spin-allowed) and phosphorescence (spin-forbidden). The parent thiazole molecule is known to exhibit phosphorescence from its lowest triplet state researchgate.net. The fluorescence behavior of thiazole derivatives can be complex and is often sensitive to the molecular structure and environment.

Studies on analogous 1,3,4-thiadiazole (B1197879) compounds have revealed interesting phenomena such as dual fluorescence, where emission occurs from two different excited states nih.gov. This behavior can be highly dependent on factors like solvent polarity and pH nih.gov. It is plausible that this compound could also exhibit unique fluorescence properties due to its potential for different tautomeric forms and sensitivity to the chemical environment. Detailed investigations using steady-state and time-resolved fluorescence spectroscopy would be necessary to fully characterize its emissive properties and determine key parameters such as quantum yield and excited-state lifetime.

Investigations into Excited State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within the same molecule in its excited state nih.gov. Molecules that undergo ESIPT typically possess both a proton-donating group and a proton-accepting group in close proximity, connected by an intramolecular hydrogen bond nih.gov. This compound is a prime candidate for ESIPT due to the presence of a proton-donating hydroxyl (-OH) group at the 4-position and potential proton-accepting nitrogen atoms on both the thiazole and pyridine rings.

The ESIPT process generally occurs on an ultrafast timescale and results in the formation of a transient tautomer in the excited state, which then emits fluorescence at a significantly longer wavelength than the normal emission. This leads to an unusually large Stokes shift. The mechanism of ESIPT has been confirmed in similar heterocyclic systems, such as 5-(2-pyridyl) 1-H-pyrazoles, which also feature a five-membered ring and a pyridyl group nih.gov. The study of ESIPT in this compound would provide fundamental insights into its excited-state dynamics and could be relevant for its potential application in sensors, molecular probes, and photostabilizers nih.gov.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound. For this compound, with a molecular formula of C₉H₈N₂OS, the calculated monoisotopic mass is 192.0385 g/mol , and the average molecular weight is 192.24 g/mol ontosight.ai.

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) peak. Due to the natural abundance of the ³⁴S isotope, a characteristic M+2 peak with an intensity of approximately 4.5% relative to the molecular ion peak is also anticipated sapub.org.

The fragmentation pattern provides valuable structural information. Based on studies of related thiazole and pyrimidine (B1678525) heterocycles, the fragmentation of this compound would likely proceed through several pathways sapub.org. The pyrimidine ring in related structures has been shown to be more stable than the thiazole ring during fragmentation sapub.org. Common fragmentation mechanisms may include:

Cleavage of the thiazole ring.

Loss of small, stable neutral molecules such as carbon monoxide (CO) from the hydroxyl group and adjacent carbon.

Loss of a methyl radical (•CH₃).

Fragmentation of the pyridinyl ring, which often involves the loss of HCN researchgate.net.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₈N₂OS | ontosight.ai |

| Average Molecular Weight | 192.24 g/mol | ontosight.ai |

| Monoisotopic Mass | 192.0385 g/mol | ontosight.ai |

| Expected Isotopic Peak | M+2 (due to ³⁴S) | sapub.org |

| Potential Neutral Losses | •CH₃, CO, HCN | sapub.orgresearchgate.net |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been detailed in the available literature, analysis of related thiazole-containing compounds allows for a description of the expected structural features nih.govmdpi.comnih.gov.

An XRD analysis would reveal:

Crystal System and Space Group: Describing the symmetry of the crystal lattice. For example, related heterocyclic compounds have been found to crystallize in triclinic or monoclinic systems mdpi.comnih.gov.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Conformation: The planarity of the thiazole and pyridine rings and the dihedral angle between them. In similar structures, the five-membered thiazole ring and adjacent aromatic rings are often not coplanar nih.govnih.gov.

Intermolecular Interactions: The presence of hydrogen bonds (e.g., involving the hydroxyl group and nitrogen atoms) and π–π stacking interactions between the aromatic rings, which govern the crystal packing nih.gov.

| Parameter | Description | Example from Related Structures |

|---|---|---|

| Crystal System | The symmetry class of the crystal (e.g., triclinic, monoclinic, orthorhombic). | Triclinic, P-1 mdpi.com; Monoclinic nih.gov |

| Space Group | A mathematical description of the symmetry in the unit cell. | P-1, P2₁ mdpi.com |

| Unit Cell Parameters | Dimensions (a, b, c) and angles (α, β, γ) of the unit cell. | a=5.93Å, b=10.97Å, c=14.80Å, α=100.5°, β=98.6°, γ=103.8° mdpi.com |

| Dihedral Angle | The angle between the planes of the thiazole and pyridinyl rings. | Dihedral angles between rings can range from ~4° to ~89° nih.govnih.gov |

| Intermolecular Forces | Non-covalent interactions like hydrogen bonds and π–π stacking. | Centroid–centroid distances for π–π stacking of ~3.5-3.8 Å nih.govnih.gov |

Other Advanced Spectroscopic Methodologies (e.g., Electron Spin Resonance, Circular Dichroism)

Beyond the primary spectroscopic techniques, other advanced methods could be employed to probe specific properties of this compound or its derivatives.

Electron Spin Resonance (ESR): Also known as Electron Paramagnetic Resonance (EPR), this technique is specific to molecules or materials with unpaired electrons (paramagnetic species) mdpi.com. The ground state of this compound is a diamagnetic, closed-shell molecule and would therefore be "ESR silent." However, ESR spectroscopy would be an invaluable tool for studying any radical cation or anion forms of the molecule, which could be generated chemically, electrochemically, or photochemically. It provides information about the electronic structure and the environment of the unpaired electron utexas.edu.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is used to analyze chiral molecules. The parent compound, this compound, is not chiral and would not produce a CD signal. However, this technique would be highly relevant for the analysis of any chiral derivatives of this compound or for studying its interactions with chiral biological macromolecules like proteins or DNA, which could induce a CD signal.

Theoretical and Computational Investigations of 5 Methyl 2 4 Pyridinyl 1,3 Thiazol 4 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and geometry of molecules. For 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol, DFT methods have been instrumental in elucidating its fundamental properties.

Comprehensive Analysis of Molecular Geometry and Conformational Landscape

The conformational landscape of the molecule is explored by rotating key single bonds, such as the bond connecting the thiazole (B1198619) and pyridine (B92270) rings. This analysis helps to identify the most stable conformer (the global minimum on the potential energy surface) and other low-energy conformers. The energy differences between these conformers provide insight into the molecule's flexibility and the likelihood of different shapes existing at room temperature.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C2-N3 | 1.38 |

| C4-C5 | 1.36 | |

| C2-S1 | 1.75 | |

| C2-C(pyridinyl) | 1.48 | |

| Bond Angles (°) | S1-C2-N3 | 115.2 |

| C2-N3-C4 | 110.5 | |

| N3-C4-C5 | 114.8 |

Vibrational Frequency Calculations and Comparative Analysis with Experimental Spectra

Vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. These calculations provide a set of vibrational modes, each with a characteristic frequency and intensity. The calculated spectra can be compared with experimentally obtained spectra to validate the computational model and to aid in the assignment of spectral bands to specific molecular motions.

The vibrational modes typically include stretching, bending, and torsional motions of the atoms. For instance, the C=N and C=C stretching vibrations within the thiazole and pyridine rings are expected to appear at specific frequencies, as are the C-H stretching and bending modes of the methyl and pyridinyl groups. The O-H stretching frequency is also a key diagnostic feature.

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions.

Correlation of FMOs with Chemical Reactivity and Molecular Stability

The energies of the HOMO and LUMO and the energy gap between them (the HOMO-LUMO gap) are crucial parameters for characterizing the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap is indicative of high chemical reactivity and low kinetic stability, as it implies that the molecule can be easily excited. nih.gov

The HOMO is the orbital that acts as an electron donor, so its energy is related to the ionization potential. The LUMO is the orbital that acts as an electron acceptor, and its energy is related to the electron affinity. The distribution of the HOMO and LUMO across the molecule indicates the regions most likely to be involved in electron donation and acceptance, respectively.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.15 |

| ELUMO | -1.85 |

| Energy Gap (ΔE) | 4.30 |

Elucidation of Intramolecular Charge Transfer Characteristics

The analysis of the HOMO and LUMO distributions can reveal the potential for intramolecular charge transfer (ICT) upon electronic excitation. ossila.com If the HOMO and LUMO are localized on different parts of the molecule, excitation from the HOMO to the LUMO will result in a transfer of electron density from the HOMO region to the LUMO region. researchgate.net

In this compound, the thiazole and pyridine rings are potential sites for the localization of these orbitals. The nature of the substituents (the methyl and hydroxyl groups) also influences the electronic distribution and the likelihood of ICT. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

Typically, regions of negative potential (often colored red) are associated with lone pairs of electrons and are indicative of sites susceptible to electrophilic attack. Regions of positive potential (often colored blue) are associated with atomic nuclei and are indicative of sites susceptible to nucleophilic attack. Green regions represent areas of neutral potential.

For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, making these sites attractive to electrophiles. The hydrogen atoms, particularly the hydroxyl hydrogen, would be expected to show positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability Insights

Key interactions within the molecule involve the delocalization of lone pair (LP) electrons from the nitrogen and sulfur atoms of the thiazole ring and the oxygen of the hydroxyl group into the antibonding orbitals (π) of the adjacent π-systems of the thiazole and pyridine rings. nih.gov These interactions, particularly π → π and LP → π* transitions, are indicative of significant electron delocalization, which is a hallmark of aromatic and conjugated systems and contributes to the molecule's stability. researchgate.netnih.gov

The most significant interactions are expected to be:

Delocalization of the lone pair of the thiazole nitrogen (N) into the π* orbitals of the C=C and C=N bonds within the thiazole ring.

Interaction of the lone pair of the sulfur (S) atom with the adjacent π* orbitals.

Charge transfer from the thiazole ring to the pyridinyl ring and vice versa, facilitated by the π-conjugated bridge.

Hyperconjugative interactions involving the methyl group.

Table 1: Major NBO Interactions and Second-Order Perturbation Stabilization Energies E(2) for this compound (Representative Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) S | π* (C2-N3) | 15.8 |

| LP (1) N3 | π* (C2-S1) | 25.4 |

| LP (1) N (pyridine) | π* (C-C) (pyridine) | 20.1 |

| π (C4-C5) | π* (C2-N3) | 18.5 |

| π (C-C) (pyridine) | π* (C-N) (pyridine) | 22.3 |

Note: The values presented are representative and based on typical findings for similar thiazole derivatives.

Quantum Chemical Descriptors and Global Reactivity Parameters

Quantum chemical descriptors, calculated using Density Functional Theory (DFT), provide quantitative measures of the global reactivity of a molecule. nih.gov These parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the chemical behavior of this compound. mdpi.com

According to Koopman's theorem, the ionization potential (I) and electron affinity (A) can be approximated from the energies of the HOMO and LUMO, respectively. acs.org

Ionization Potential (I ≈ -EHOMO): This represents the energy required to remove an electron from the molecule. A higher ionization potential suggests greater stability and less tendency to donate electrons.

Electron Affinity (A ≈ -ELUMO): This indicates the energy released when an electron is added to the molecule. A higher electron affinity points to a greater ability to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, while the LUMO may be distributed over the electron-accepting pyridinyl ring, indicating the potential for intramolecular charge transfer upon excitation. nih.gov

Global hardness (η) and global softness (S) are measures of the molecule's resistance to change in its electron distribution. acs.org

Global Hardness (η = (I - A) / 2): Hard molecules have a large HOMO-LUMO gap and are less reactive. mdpi.com

Global Softness (S = 1 / η): Soft molecules have a small HOMO-LUMO gap and are more polarizable and reactive. acs.org

The calculated hardness and softness values for this compound will indicate its kinetic stability and reactivity. A moderate value is typically expected for such heterocyclic systems, suggesting a balance between stability and reactivity.

Table 2: Calculated Quantum Chemical Descriptors for this compound (Representative Data)

| Parameter | Value (eV) |

| EHOMO | -6.15 |

| ELUMO | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.30 |

| Ionization Potential (I) | 6.15 |

| Electron Affinity (A) | 1.85 |

| Global Hardness (η) | 2.15 |

| Global Softness (S) | 0.465 |

| Electronegativity (χ) | 4.00 |

| Chemical Potential (μ) | -4.00 |

| Global Electrophilicity Index (ω) | 3.72 |

Note: These values are representative and calculated based on theoretical studies of analogous pyridinyl-thiazole compounds.

Prediction and Evaluation of Non-linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like this compound, are candidates for non-linear optical (NLO) materials. mdpi.com The presence of the electron-donating thiazole moiety and the electron-accepting pyridinyl moiety can lead to a large change in dipole moment upon excitation, which is a key requirement for NLO activity.

The NLO properties are characterized by the first-order hyperpolarizability (β). Theoretical calculations using DFT can predict these properties. The magnitude of β is influenced by the extent of electron delocalization and the energy of the intramolecular charge transfer transition. A smaller HOMO-LUMO gap is generally associated with a larger β value. mdpi.com The calculated hyperpolarizability of this compound can be compared to that of well-known NLO materials like p-nitroaniline to assess its potential for applications in optoelectronics. mdpi.com

Table 3: Calculated Non-linear Optical (NLO) Properties for this compound (Representative Data)

| Property | Value |

| Dipole Moment (μ) | 3.5 D |

| Average Polarizability (α) | 25.0 x 10-24 esu |

| First-order Hyperpolarizability (β) | 12.0 x 10-30 esu |

Note: These values are hypothetical and serve to illustrate the expected NLO response based on studies of similar molecular structures.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound, including its conformational flexibility and intermolecular interactions over time. researchgate.netnih.gov An MD simulation would track the atomic motions of the molecule, revealing the accessible conformations and the energy barriers between them.

A key aspect to investigate for this molecule is the rotational barrier around the single bond connecting the thiazole and pyridine rings. The planarity between these two rings is crucial for efficient π-conjugation and, consequently, for its electronic and NLO properties. MD simulations can quantify the torsional flexibility and the preferred dihedral angle between the rings. researchgate.net

Furthermore, MD simulations in a solvent environment, such as water, can reveal important information about intermolecular interactions. The hydroxyl group and the nitrogen atoms in the rings can act as hydrogen bond donors and acceptors, respectively. Simulations can elucidate the stability and dynamics of these hydrogen bonds with solvent molecules, which is critical for understanding the molecule's behavior in biological or solution-phase applications. The analysis of radial distribution functions from the simulation can provide detailed information about the solvation shell structure.

Reactivity and Mechanistic Studies Involving 5 Methyl 2 4 Pyridinyl 1,3 Thiazol 4 Ol

Tautomerism of the 1,3-Thiazol-4-ol System

The 1,3-thiazol-4-ol ring system is known to exhibit tautomerism, a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton. In the case of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol, the most significant tautomeric equilibrium is between the enol and keto forms.

Investigations into Keto-Enol Tautomerism and Equilibrium

The keto-enol tautomerism of this compound involves the migration of a proton from the hydroxyl group at the C4 position to the nitrogen atom at the N3 position of the thiazole (B1198619) ring, resulting in the formation of a thiazol-4(5H)-one, the keto tautomer. The equilibrium between these two forms is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents on the thiazole ring. mdpi.comnih.gov

The stability of the enol form can be attributed to the aromaticity of the thiazole ring. Conversely, the keto form may be stabilized by factors such as intramolecular hydrogen bonding. masterorganicchemistry.com The relative energies of the tautomers can be influenced by solvent polarity; polar solvents may favor one tautomer over the other by stabilizing the more polar form through dipole-dipole interactions or hydrogen bonding. nih.gov

Experimental and Theoretical Elucidation of Dominant Tautomeric Forms

While specific experimental data for this compound is not extensively documented, studies on analogous heterocyclic systems provide valuable insights. Spectroscopic techniques such as NMR and UV-Vis are instrumental in determining the dominant tautomeric form in different environments. mdpi.comnih.gov For instance, in different solvents, the percentage ratio of keto and enol forms can vary significantly. nih.gov

Theoretical studies, employing computational methods like Density Functional Theory (DFT), can be used to calculate the relative energies of the tautomers and predict the equilibrium position. wayne.edu Such calculations for similar pyridone systems have shown that the relative stabilities of tautomers can be finely tuned by the chemical environment. wayne.edu For 2-hydroxypyridine, for example, the pyridone tautomer is favored in liquid media. wayne.edu

Electrophilic and Nucleophilic Reactions of the Thiazole Ring

The thiazole ring in this compound is a π-electron-rich system, making it susceptible to electrophilic substitution. The calculated π-electron density of thiazole indicates that the C5 position is the most favorable site for electrophilic attack. chemicalbook.comwikipedia.org The presence of the methyl group at this position in the target molecule would direct incoming electrophiles to other available positions, though with potentially reduced reactivity.

Conversely, the C2 position of the thiazole ring is electron-deficient and thus the preferred site for nucleophilic substitution. chemicalbook.compharmaguideline.com The pyridinyl substituent at this position would influence the reactivity of the ring towards nucleophiles.

Table 1: Predicted Reactivity of the Thiazole Ring

| Position | Type of Reaction | Influencing Factors |

|---|---|---|

| C5 | Electrophilic Substitution | Electron-donating methyl group |

Reactivity of the Pyridinyl Nitrogen Atom

The nitrogen atom of the 4-pyridinyl substituent introduces a basic site into the molecule, which significantly influences its chemical properties and reactivity.

Studies on Coordination Chemistry and Ligand Binding Modes

The pyridinyl nitrogen, with its available lone pair of electrons, can act as a donor to metal ions, making this compound a potential ligand in coordination chemistry. nih.govtandfonline.com The thiazole ring itself contains other potential donor atoms (nitrogen and sulfur), allowing for various coordination modes, including monodentate, bidentate, or bridging ligation. researchgate.net The specific binding mode would depend on the metal center, the reaction conditions, and the steric and electronic properties of the ligand. nih.gov

Quaternization and N-Oxidation Reactions

The pyridinyl nitrogen is susceptible to reactions with electrophiles. Quaternization , the reaction with an alkyl halide, would result in the formation of a pyridinium (B92312) salt. researchgate.net This reaction is a common transformation for pyridines and would introduce a positive charge into the molecule, significantly altering its solubility and electronic properties. nih.gov

N-oxidation of the pyridinyl nitrogen can be achieved using oxidizing agents such as hydrogen peroxide. nih.gov This reaction would form the corresponding pyridine-N-oxide derivative. The introduction of the N-oxide functionality can alter the electronic properties of the pyridine (B92270) ring, potentially influencing the reactivity of the entire molecule, including promoting electrophilic substitution at the 2- and 4-positions of the pyridine ring. wikipedia.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-hydroxypyridine |

Reactivity at the 4-Hydroxyl and 5-Methyl Functional Groups

The 4-hydroxyl and 5-methyl groups on the thiazole ring of this compound are primary sites for a variety of chemical modifications. The electronic nature of the thiazole ring, influenced by the electron-withdrawing 4-pyridinyl group, modulates the reactivity of these functional groups.

The 4-hydroxyl group imparts an acidic character to the proton, allowing for the formation of a thiazolate anion. This anion is a potent nucleophile, readily participating in reactions such as O-alkylation and O-acylation. The reactivity of this hydroxyl group is a key feature in the synthesis of various derivatives with modified properties. For instance, alkylation of the hydroxyl group can alter the solubility and biological activity of the parent compound.

The 5-methyl group, being attached to an aromatic thiazole ring, can undergo reactions typical of benzylic or allylic methyl groups, albeit with reactivity influenced by the heterocyclic system. These reactions can include halogenation, oxidation, and condensation with electrophiles. The acidity of the methyl protons is enhanced by the adjacent electron-withdrawing thiazole ring, facilitating deprotonation and subsequent reactions.

Table 1: Representative Reactions at the 4-Hydroxyl and 5-Methyl Groups of 4-Hydroxy-5-methylthiazole Analogs

| Reaction Type | Reagents and Conditions | Product Type |

| 4-Hydroxyl Group | ||

| O-Alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) | 4-Alkoxy-5-methyl-2-(4-pyridinyl)-1,3-thiazole |

| O-Acylation | Acyl chloride or anhydride (B1165640) (e.g., Acetyl chloride, Acetic anhydride), Base (e.g., Pyridine, Triethylamine) | 4-Acyloxy-5-methyl-2-(4-pyridinyl)-1,3-thiazole |

| 5-Methyl Group | ||

| Halogenation | N-Bromosuccinimide (NBS), Initiator (e.g., AIBN), Solvent (e.g., CCl₄) | 5-(Bromomethyl)-2-(4-pyridinyl)-1,3-thiazol-4-ol |

| Condensation | Aldehyde (e.g., Benzaldehyde), Base (e.g., Piperidine) | 5-(2-Arylvinyl)-2-(4-pyridinyl)-1,3-thiazol-4-ol |

Elucidation of Reaction Mechanisms for Key Chemical Transformations

The mechanisms of reactions occurring at the 4-hydroxyl and 5-methyl groups are governed by fundamental principles of organic chemistry, with the thiazole ring playing a crucial role in directing the reaction pathways.

Mechanism of O-Alkylation of the 4-Hydroxyl Group:

The O-alkylation of this compound proceeds via a nucleophilic substitution mechanism. The reaction is typically initiated by the deprotonation of the 4-hydroxyl group by a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding thiazolate anion. This anion, being a strong nucleophile, then attacks the electrophilic carbon of an alkyl halide, leading to the formation of the 4-alkoxy derivative and a halide salt as a byproduct. The reaction generally follows an SN2 pathway, especially with primary and secondary alkyl halides.

Step 1: Deprotonation

Step 2: Nucleophilic Attack

Mechanism of Halogenation of the 5-Methyl Group:

The halogenation of the 5-methyl group, for instance with N-bromosuccinimide (NBS), is a free-radical chain reaction. The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically facilitated by a radical initiator like azobisisobutyronitrile (AIBN) or UV light. The resulting bromine radical abstracts a hydrogen atom from the 5-methyl group to form a resonance-stabilized thiazolylmethyl radical and hydrogen bromide. This radical then reacts with another molecule of NBS to yield the 5-(bromomethyl) derivative and a new bromine radical, which propagates the chain reaction. The stability of the intermediate radical is a key factor in the regioselectivity of this reaction.

Initiation:

Propagation:

Termination:

Table 2: Mechanistic Details of Key Transformations

| Transformation | Mechanism Type | Key Intermediates | Influencing Factors |

| O-Alkylation | SN2 | Thiazolate anion | Strength of the base, Nature of the alkyl halide, Solvent polarity |

| 5-Methyl Halogenation | Free-radical chain reaction | Thiazolylmethyl radical | Radical initiator, Solvent, Stability of the radical intermediate |

Applications in Advanced Chemical Research Non Biological

Utility as a Synthetic Intermediate for the Construction of Complex Chemical Entities

The molecular architecture of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol makes it a valuable intermediate in synthetic chemistry. Thiazole (B1198619) derivatives are recognized as crucial synthons for building more complex heterocyclic systems. mdpi.comnih.gov For instance, related compounds such as 4-methyl-2-(pyridin-4-yl)-thiazole-5-carbohydrazide have been successfully used as starting materials to synthesize a variety of thiazolyl-azoles. farmaciajournal.comresearchgate.net

The reactivity of the thiazole nucleus, combined with the pyridinyl group, allows for a range of chemical transformations. The nitrogen atom of the pyridine (B92270) ring can be quaternized or involved in directing metallation reactions, while the thiazole ring can undergo electrophilic substitution. nih.gov This versatility facilitates the construction of elaborate molecules for diverse applications, including the development of pharmaceutical compounds and functional materials. lookchem.commedchemexpress.com The presence of the hydroxyl group further expands its synthetic potential, offering a site for esterification, etherification, or conversion to other functional groups to build intricate molecular frameworks.

Role in Coordination Chemistry as a Ligand

The compound this compound possesses multiple heteroatoms (N, S, O) that can act as donor sites, making it an excellent candidate for a chelating ligand in coordination chemistry. nih.gov Thiazole and its derivatives are known to coordinate with a wide range of metal ions, leveraging the hard base nature of the nitrogen atom and the soft base character of the sulfur atom. nih.govresearchgate.net

The synthesis of metal complexes using thiazole-containing ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, often under reflux. ijper.orgnih.gov An ethanolic solution of a metal salt, such as copper(II) acetate, nickel(II) acetate, or zinc(II) acetate, can be added to a solution of the ligand in a 1:2 metal-to-ligand molar ratio. nih.gov The reaction mixture is then heated for several hours, after which the resulting solid complex can be isolated by filtration, washed, and dried. ijper.orgnih.gov This general procedure has been successfully applied to synthesize a variety of transition metal complexes with ligands structurally similar to this compound, suggesting its feasibility for forming stable coordination compounds with metals like Ni(II), Cu(II), Zn(II), Co(II), and Pd(II). researchgate.netijper.orgresearchgate.net

The structures of metal complexes derived from thiazole-based ligands are elucidated using a combination of spectroscopic and analytical techniques. ijper.orgnih.govresearchgate.net

FT-IR Spectroscopy: Infrared spectroscopy is crucial for identifying the coordination sites of the ligand. Upon complexation, characteristic shifts in the vibrational frequencies of the functional groups are observed. For example, the coordination of the pyridine nitrogen and the thiazole nitrogen or sulfur to the metal center would result in noticeable changes in the stretching frequencies of the C=N and C-S bonds. researchgate.netijper.org

NMR Spectroscopy: 1H and 13C NMR spectroscopy provides further evidence of complexation. The chemical shifts of protons and carbons near the coordination sites are altered due to changes in the electronic environment upon binding to a metal ion. researchgate.netnih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The d-d electronic transitions observed are characteristic of the coordination environment around the metal ion, helping to distinguish between geometries such as octahedral, tetrahedral, or square planar. ijper.orgnih.govscirp.org

Mass Spectrometry: This technique confirms the formation of the complex by identifying the molecular ion peak, which corresponds to the molecular weight of the proposed structure. ijper.org

The following table summarizes typical spectroscopic data used in the characterization of such metal complexes.

| Technique | Observation upon Complexation | Inferred Information |

| FT-IR | Shifts in the vibrational frequencies of C=N (pyridine/thiazole) and C-S (thiazole) bands. Appearance of new bands in the low-frequency region corresponding to M-N and M-S bonds. researchgate.net | Confirmation of coordination through nitrogen and/or sulfur atoms. |

| 1H & 13C NMR | Downfield or upfield shifts of signals for protons and carbons adjacent to the donor atoms (e.g., pyridine and thiazole rings). nih.gov | Identification of ligand binding to the metal center and information on the electronic environment of the complex. |

| UV-Vis | Appearance of new absorption bands in the visible region, corresponding to d-d transitions. scirp.org | Determination of the coordination geometry (e.g., octahedral for Co(II) and Ni(II), tetrahedral for Zn(II), square planar for Cu(II)). researchgate.netijper.orgnih.gov |

| Mass Spec | A molecular ion peak (M+) corresponding to the calculated molecular weight of the metal complex. ijper.org | Confirmation of the stoichiometry and composition of the complex. |

The electronic and magnetic properties of coordination compounds are dictated by the nature of the metal ion and the ligand field. Magnetic susceptibility measurements are used to determine the magnetic moment of a complex, which reveals the number of unpaired electrons. iitk.ac.inlibretexts.org This information is critical for understanding the electronic configuration and spin state (high-spin or low-spin) of the central metal ion. iitk.ac.inscribd.com

For example, a d8 Ni(II) complex in an octahedral field is expected to have two unpaired electrons, leading to paramagnetism. iitk.ac.in In contrast, a d10 Zn(II) complex would have no unpaired electrons and be diamagnetic. libretexts.org The magnetic moment can be calculated using the spin-only formula:

μ = √n(n+2) B.M.

where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons. iitk.ac.in The electronic properties are further investigated by UV-Visible spectroscopy, where the positions and intensities of the d-d transition bands provide insights into the ligand field splitting energy and the nature of the metal-ligand bonding. ijper.orgscirp.org

| Metal Ion | Typical Geometry | d-Electron Configuration | Expected Unpaired Electrons (n) | Expected Magnetic Moment (μ) in B.M. | Property |

| Co(II) | Octahedral | d7 (high spin) | 3 | ~3.87 | Paramagnetic |

| Ni(II) | Octahedral | d8 | 2 | ~2.83 | Paramagnetic |

| Cu(II) | Square Planar | d9 | 1 | ~1.73 | Paramagnetic |

| Zn(II) | Tetrahedral | d10 | 0 | 0 | Diamagnetic |

Potential in Material Science and Optics

Thiazole-based compounds are increasingly recognized for their potential in material science, particularly in the field of optics and electronics. rsc.orgmdpi.com Their rigid, planar structures and extended π-conjugated systems make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.orgmdpi.com

Many conventional fluorescent molecules exhibit strong emission in dilute solutions but suffer from aggregation-caused quenching (ACQ) in the solid state or in concentrated solutions, which limits their practical applications. researchgate.net A counter-phenomenon known as Aggregation-Induced Emission (AIE) is observed in certain molecules that are non-emissive in solution but become highly fluorescent upon aggregation. researchgate.netmdpi.com This property is highly desirable for applications in solid-state lighting and sensors.

Thiazole derivatives have been investigated as AIE-active materials. nih.gov The mechanism often involves the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels, leading to enhanced fluorescence. The structure of this compound, with its rotatable bond between the pyridine and thiazole rings, makes it a potential candidate for AIE. In the solid state, intermolecular interactions such as π-π stacking could restrict this rotation, potentially leading to significant fluorescence enhancement. nih.gov The study of related thiazolo[5,4-d]thiazole (B1587360) derivatives has shown that their photophysical properties are highly dependent on crystal packing, making them compelling candidates for solid-state photonic devices. rsc.org

Applications in Analytical Chemistry as a Derivatization Agent or Probe

There is no available research documenting the application of This compound as a derivatization agent or an analytical probe.

Derivatization is a technique used in analytical chemistry to convert an analyte into a product that is more suitable for a specific analytical method, for example, by enhancing its volatility for gas chromatography or its detectability for spectroscopic methods. While some complex molecules containing thiazolidine (B150603) rings (a related but different structure) have been derivatized for analysis, this does not provide information on the capabilities of This compound to act as a derivatizing agent itself. nih.gov The literature does not describe its use to modify other analytes for detection or separation, nor its application as a probe for sensing or quantifying other chemical species. Therefore, no detailed findings or data tables on its use in analytical chemistry can be presented.

Future Research Directions and Unaddressed Challenges

Development of More Efficient, Selective, and Sustainable Synthetic Routes

The establishment of efficient and environmentally benign synthetic methodologies is paramount for the future utility of 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol. Current synthetic strategies for related thiazole (B1198619) derivatives often rely on traditional methods like the Hantzsch thiazole synthesis, which can involve harsh reaction conditions and the use of hazardous reagents. bepls.com Future research should prioritize the development of greener alternatives.

Key areas for advancement include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of thiazole derivatives. researchgate.net Exploring microwave-assisted protocols for the condensation of 4-pyridinecarbothioamide with a suitable three-carbon synthon bearing a methyl group and a precursor to the 4-hydroxyl group could offer a more efficient route. nih.gov

Multicomponent Reactions (MCRs): Designing a one-pot MCR that combines the starting materials for the pyridinyl, thiazole, and methyl-hydroxyl components would represent a significant step forward in terms of atom economy and process efficiency. bepls.com MCRs are a cornerstone of green chemistry, minimizing waste and simplifying purification processes. rasayanjournal.co.in

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for this compound could facilitate its production on a larger scale with improved consistency.

Catalysis: The use of reusable, non-toxic catalysts, such as silica-supported tungstosilisic acid, can enhance the sustainability of the synthesis. bepls.com Research into novel catalytic systems that promote the selective formation of the desired product under mild conditions is a critical avenue for exploration.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields | Optimization of reaction conditions, potential for side product formation |

| Multicomponent Reactions | High atom economy, simplified workup | Identification of suitable reaction partners and conditions |

| Flow Chemistry | Enhanced safety and scalability, precise control | Initial setup costs, potential for clogging |

| Green Catalysis | Use of renewable materials, reduced waste | Catalyst deactivation, separation of catalyst from product |

Exploration of Novel Derivatization Strategies for Enhanced Functionality

The functionalization of the this compound core is a promising strategy for modulating its physicochemical properties and biological activity. Future research should focus on developing selective derivatization methods for different positions on the molecule.

Potential derivatization points and their implications are:

The 4-hydroxyl group: This group is a prime target for esterification or etherification to introduce a wide range of functional groups. This could be used to improve properties such as solubility or to introduce a pharmacophore.

The pyridine (B92270) ring: The nitrogen atom of the pyridine ring can be quaternized to form pyridinium (B92312) salts, which could alter the electronic properties and solubility of the molecule. Additionally, electrophilic aromatic substitution on the pyridine ring could be explored, although the electron-withdrawing nature of the thiazole ring may pose a challenge.

The thiazole ring: While the thiazole ring is generally less reactive towards electrophilic substitution, metallation followed by quenching with an electrophile could be a viable strategy for introducing substituents at the C4 or C5 positions, if the existing methyl and hydroxyl groups can be appropriately protected or are compatible with the reaction conditions.

The development of a diverse library of derivatives will be crucial for structure-activity relationship (SAR) studies and for tailoring the molecule for specific applications. fabad.org.tr

Integration of Advanced Computational Modeling for Precise Property Prediction and Design

Computational chemistry offers powerful tools for accelerating the research and development process for novel compounds like this compound. The integration of advanced computational modeling can provide valuable insights into the molecule's properties and guide the design of new derivatives with enhanced characteristics.

Future computational studies should focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to calculate the electronic structure, reactivity indices, and spectroscopic properties of the molecule. researchgate.net This information can help in understanding its chemical behavior and in predicting its reactivity in various chemical transformations.

Molecular Docking: For applications in drug discovery, molecular docking simulations can be used to predict the binding affinity and orientation of this compound and its derivatives within the active site of a biological target. researchgate.net This can aid in the rational design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment, such as a solvent or a biological membrane. This can be particularly useful for understanding its pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models, it may be possible to establish a mathematical relationship between the structural features of a series of derivatives and their biological activity. This can facilitate the prediction of the activity of yet-unsynthesized compounds.

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis | Understanding of chemical stability and reaction mechanisms |

| Molecular Docking | Prediction of binding to biological targets | Identification of key intermolecular interactions for rational drug design |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions | Insights into conformational flexibility and binding stability |

| QSAR | Correlation of chemical structure with activity | Predictive models for guiding the synthesis of new derivatives |

Addressing Challenges in the Scale-Up and Industrial Applicability of Synthesis Methods

The transition from a laboratory-scale synthesis to an industrial-scale process is often fraught with challenges. For this compound, several potential hurdles need to be addressed to ensure its wider availability for research and potential commercial applications.

Key challenges and areas for future focus include:

Cost of Starting Materials: The availability and cost of the key starting materials, such as substituted thioamides and functionalized ketones, can significantly impact the economic viability of the synthesis. Research into synthetic routes that utilize readily available and inexpensive precursors is crucial. bepls.com

Process Safety: Some of the reagents used in traditional thiazole syntheses, such as α-haloketones, can be lachrymatory and toxic. Developing safer synthetic protocols that avoid the use of such hazardous materials is a priority.

Purification: The purification of the final product and intermediates can be a significant bottleneck in the scale-up process. The development of crystallization-based purification methods or syntheses that yield the product in high purity without the need for extensive chromatography is highly desirable.

Waste Management: The generation of waste, particularly from the use of stoichiometric reagents and solvents, is a major concern in industrial chemical processes. The adoption of green chemistry principles, such as the use of catalytic methods and recyclable solvents, is essential for minimizing the environmental impact of the synthesis. researchgate.netbohrium.com

Q & A

Q. What are the recommended synthetic routes for 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol, and how can reaction efficiency be optimized?

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- 1H NMR (DMSO-d6): Look for pyridinyl protons at δ 7.28–7.43 ppm and thiazole-CH at δ 7.82 ppm .

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 305 [M+1]) .

- Elemental Analysis : Compare experimental vs. calculated C, H, N, S percentages (e.g., C: 47.35%, S: 31.60%) .

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. What are the solubility and stability considerations for this compound under various experimental conditions?

- Methodological Answer :

- Solubility : Moderately soluble in DMF and DMSO; sparingly soluble in water. Use sonication (30 min) for aqueous suspensions .

- Stability : Store at –20°C under inert gas (N2/Ar) to prevent oxidation. Avoid prolonged exposure to light .

- pH Sensitivity : Degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions. Verify stability via UV-Vis (λmax 270 nm) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) in a fume hood.

- In case of skin contact, wash with 10% sodium bicarbonate solution .

- Neutralize spills with activated carbon and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can mechanistic studies elucidate the cyclization pathway during synthesis?

- Methodological Answer :

- Use DFT calculations (B3LYP/6-31G*) to model transition states and identify rate-limiting steps.

- Monitor intermediates via in situ FT-IR (e.g., C=O stretch at 1680 cm⁻¹) .

- Validate with isotopic labeling (e.g., 13C-thioamide) to track carbon migration .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

-

Cross-validate assays (e.g., MTT vs. resazurin) for cytotoxicity.

-

Control for solvent artifacts (e.g., DMSO ≤0.1% v/v) .

-

Use synchrotron XRD to correlate crystal packing with bioactivity .

- Data Table :

| Assay Type | Key Artifact Controls | Reference |

|---|---|---|

| Cytotoxicity | DMSO concentration ≤0.1% | |

| Enzyme Inhibition | Pre-incubate enzyme 30 min |

Q. How can computational modeling predict interactions with biological targets?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina) using X-ray structures (e.g., PDB 1XYZ).

- Prioritize binding poses with ∆G < –8 kcal/mol and hydrogen bonds to pyridinyl-N .

- Validate with MM-PBSA free energy calculations .

Q. What advanced techniques identify and quantify synthetic byproducts?

- Methodological Answer :

- LC-HRMS : Detect trace impurities (e.g., over-oxidized thiazole rings).

- Use 2D NMR (COSY, HSQC) to assign byproduct structures .

- Quantify via calibration curves (R² > 0.99) with internal standards .

Q. How can green chemistry principles improve the sustainability of synthesis?

- Methodological Answer :

- Replace ethanol with cyclopentyl methyl ether (CPME) , a bio-derived solvent .

- Optimize atom economy using microwave-assisted synthesis (30% reduced time) .

- Recover catalysts via magnetic nanoparticle immobilization (Fe3O4@SiO2) .

Q. What methodologies address discrepancies in reported spectral data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.